4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H11NO2 It is a derivative of biphenyl, where a carboxylic acid group and a cyanomethyl group are attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods:
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Cyanoacetylation of Biphenyl Derivatives: : This method involves the reaction of biphenyl derivatives with cyanoacetic acid under basic conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the cyanomethyl group.
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Isothiouronium-Mediated Conversion: : Another method involves the use of isothiouronium salts to convert carboxylic acids to cyanomethyl thioesters, which can then be hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid often involves large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Industry: Used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Cyanomethyl)[1,1’-biphenyl]-3-carboxylic acid
- 4-(Cyanomethyl)benzoic acid
- 4’-(Cyanomethyl)[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4’-(Cyanomethyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[4-(cyanomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO2/c16-10-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)15(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
MUXHMXSQPLTKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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